molecular formula C11H7F4NO B3042232 5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol CAS No. 537033-70-8

5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol

Cat. No.: B3042232
CAS No.: 537033-70-8
M. Wt: 245.17 g/mol
InChI Key: KVKSLOAFYIGFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties. This compound is part of a broader class of fluorinated quinolines, which are known for their applications in medicine, agriculture, and industry .

Preparation Methods

The synthesis of 5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol undergoes several types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its ability to inhibit enzymes and other biological targets, leading to its observed biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

5-fluoro-6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4NO/c1-5-2-3-6-9(10(5)12)7(17)4-8(16-6)11(13,14)15/h2-4H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKSLOAFYIGFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=CC2=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol
Reactant of Route 2
5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol
Reactant of Route 3
5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol
Reactant of Route 4
5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol
Reactant of Route 5
5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol
Reactant of Route 6
5-Fluoro-6-methyl-2-(trifluoromethyl)quinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.